molecular formula C18H15NO3S B2503812 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid CAS No. 23821-59-2

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid

Cat. No.: B2503812
CAS No.: 23821-59-2
M. Wt: 325.38
InChI Key: OOWWTLJQIIZWGE-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

The IUPAC name for this compound is 2-[4-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid .

The structural formula (Figure 1) consists of:

  • A thiazole ring (positions 4 and 5 substituted).
  • A 4-methoxyphenyl group at position 4.
  • A phenyl group at position 2.
  • An acetic acid moiety (-CH₂COOH) at position 5.

SMILES Notation :
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O

CAS Registry Number and Synonyms

Property Value Source
CAS Registry Number 23821-59-2
Synonyms - 4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-ylacetic acid
- [4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl]acetic acid
- 23821-59-2 (CAS No.)

Molecular Weight and Empirical Formula

Property Value Source
Empirical Formula C₁₈H₁₅NO₃S
Molecular Weight 325.382 g/mol

The molecular weight is calculated as follows:

  • Carbon (C): 12.01 × 18 = 216.18
  • Hydrogen (H): 1.008 × 15 = 15.12
  • Nitrogen (N): 14.01 × 1 = 14.01
  • Oxygen (O): 16.00 × 3 = 48.00
  • Sulfur (S): 32.07 × 1 = 32.07
    Total : 216.18 + 15.12 + 14.01 + 48.00 + 32.07 = 325.38 g/mol

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-22-14-9-7-12(8-10-14)17-15(11-16(20)21)23-18(19-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWWTLJQIIZWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Carbothioamide Intermediates

The carbothioamide precursor is synthesized by treating 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ammonium thiocyanate. This yields 4-methoxyphenylacetylthiourea, which is subsequently treated with phenylmagnesium bromide to introduce the phenyl group at the thiazole’s C2 position.

Reaction Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Catalyst: Lithium aluminum hydride (LiAlH4) for reduction steps

Thiazole Ring Formation

The carbothioamide intermediate reacts with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in ethanol under reflux for 2–4 hours. The cyclocondensation forms the thiazole ring, with the acetic acid moiety introduced via a nucleophilic substitution at the C5 position.

Key Analytical Data :

  • Yield : 76–85%
  • Melting Point : 158–160°C (recrystallized from ethanol)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.82 (s, 3H, OCH3), 4.12 (s, 2H, CH2COOH), 6.98–7.42 (m, 9H, aromatic protons), 12.01 (s, 1H, COOH).

Thiourea-Mediated Thiazole Synthesis

An alternative route utilizes thiourea derivatives and α-haloketones, as demonstrated in the synthesis of 4-arylacetamido-2-aminothiazoles. This method is modified for the target compound by employing 4-methoxyphenylacetic acid-derived thiourea and 2-bromoacetophenone.

Reaction Mechanism

  • Formation of Thiourea Derivative : 4-Methoxyphenylacetic acid is converted to its thiourea derivative via reaction with ammonium thiocyanate in the presence of hydrochloric acid.
  • Cyclization : The thiourea reacts with 2-bromoacetophenone in ethanol under reflux, forming the thiazole ring. The acetic acid group is retained via careful pH control during workup.

Optimized Parameters :

  • Solvent : Ethanol
  • Time : 3 hours
  • Yield : 65–72%

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.9 (COOH), 161.2 (C=S), 130.5–114.8 (aromatic carbons), 55.1 (OCH3).
  • HRMS : m/z 382.1052 [M+H]⁺ (calculated for C20H18NO3S: 382.1048).

Post-Synthetic Oxidation of Thiazoline Intermediates

A less common but efficient method involves the oxidation of 5-(4-methoxyphenyl)-2-phenylthiazoline-4-acetic acid. This two-step process, adapted from patent literature, uses IBX (2-iodoxybenzoic acid) as a selective oxidizing agent.

Thiazoline Synthesis

Thiazoline intermediates are prepared by reacting 4-methoxyphenylcysteine with benzaldehyde in acetic acid. The resulting thiazoline undergoes decarboxylation to introduce the acetic acid group.

Oxidation to Thiazole

The thiazoline intermediate is treated with IBX in dimethyl sulfoxide (DMSO) at 50°C for 6 hours, yielding the fully aromatic thiazole derivative.

Performance Metrics :

  • Yield : 60–68%
  • Purity : >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Cyclocondensation 76–85 2–4 h High regioselectivity
Thiourea-mediated 65–72 3 h Mild conditions
Oxidation 60–68 6 h Avoids harsh cyclization agents

The cyclocondensation method offers superior yields and scalability, making it the preferred industrial approach. However, the thiourea-mediated route provides better control over stereochemistry for enantiomerically pure products.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The position of the methoxyphenyl and phenyl groups is critical. Using electron-deficient phenacyl bromides improves regioselectivity, as demonstrated by the preferential formation of the 2-phenyl-4-(4-methoxyphenyl) isomer.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 158–160°C).
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biomarker or therapeutic agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical Properties References
2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid 4-methoxyphenyl (position 4), phenyl (position 2) C₁₈H₁₅NO₃S 325.38 Not explicitly reported; predicted higher solubility due to polar methoxy group
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid Phenyl (position 4) C₁₁H₉NO₂S 219.26 Melting point: Not reported; lower molecular weight suggests reduced steric hindrance
2-(2-(4-Chlorophenyl)-5-methylthiazol-4-yl)acetic acid 4-chlorophenyl (position 2), methyl (position 5) C₁₂H₁₀ClNO₂S 267.73 Melting point: 155–156°C; pKa: 3.94 (predicted acidic strength)
2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid 2-methoxyphenylamino (position 2), phenyl (position 4) C₁₈H₁₆N₂O₃S 356.40 Enhanced hydrogen bonding potential due to amino group

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The methoxy group in the target compound increases electron density on the aromatic ring compared to chloro substituents in , which may alter interactions with hydrophobic enzyme pockets .
  • Solubility : The acetic acid moiety in all compounds enhances water solubility, but steric effects from bulkier substituents (e.g., phenyl vs. methyl) may reduce bioavailability .
Enzyme Inhibition (ADAMTS5)
Compound Substituents IC₅₀ (nM) References
2-(4-(4-Methoxyphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl)acetic acid 4-methoxyphenyl 1000.0
2-(4-(4-Methylphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl)acetic acid 4-methylphenyl 720.0

Key Observations :

  • The methyl-substituted analog exhibits stronger ADAMTS5 inhibition than the methoxy-substituted derivative, suggesting that electron-donating groups (methoxy) may reduce binding affinity compared to hydrophobic methyl groups .
Anti-inflammatory and Analgesic Potential
  • Thiazole derivatives with acetic acid moieties (e.g., mofezolac derivatives in ) show COX-2 inhibitory activity. The target compound’s methoxyphenyl group may mimic COX-2 binding motifs observed in other NSAIDs .
  • Compound 2a () with unsubstituted phenyl groups demonstrated moderate antibacterial activity, while chloro-substituted analogs (e.g., 2b) showed enhanced potency, highlighting the role of electronegative substituents .

Biological Activity

2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the current understanding of its biological activity, including relevant case studies, structure-activity relationships (SAR), and a summary of experimental findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid is C₁₈H₁₅NO₃S. Its structure includes a thiazole ring substituted with phenyl and methoxy groups, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that thiazole-5-acetic acids show marked anti-inflammatory activity, particularly when administered topically. The results demonstrated a dose-dependent inhibition of inflammation, with some compounds achieving over 90% inhibition at specific concentrations .

Table 1: Anti-inflammatory Activity of Thiazole Derivatives

CompoundDose (mg)% Inhibition
R=H5016
R=H50033
R=H2.586
R=H592
R=COCH₃50-14
R=COCH₃50041
R=COCH₃2.585
R=COCH₃5100

The compound's low toxicity was also noted, making it a promising candidate for therapeutic applications .

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, has been shown to enhance cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to this thiazole derivative demonstrated IC₅₀ values below that of standard chemotherapeutic agents like doxorubicin in certain assays .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound IDCell LineIC₅₀ (µg/mL)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22

This data suggests that modifications to the thiazole structure can significantly impact its anticancer efficacy.

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of inflammatory mediators : Thiazole derivatives can inhibit the production of cytokines and other inflammatory markers.
  • Induction of apoptosis : Certain thiazoles promote programmed cell death in cancer cells by interacting with apoptotic pathways.
  • Cell cycle arrest : These compounds can induce cell cycle arrest in cancer cells, preventing proliferation.

Case Studies

Several studies have explored the efficacy of thiazole derivatives in preclinical models:

  • Thiazole Derivatives in Cancer Treatment :
    A study evaluated the anticancer effects of various thiazole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that specific modifications to the thiazole scaffold significantly enhanced cytotoxicity and selectivity against cancer cells .
  • Anti-inflammatory Effects in Animal Models :
    In vivo studies using murine models demonstrated that topical application of thiazole derivatives led to reduced swelling and pain associated with inflammatory responses .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-(4-Methoxyphenyl)-2-phenylthiazol-5-yl)acetic acid, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea derivatives and α-haloketones under reflux conditions .
  • Step 2: Introduction of the acetic acid moiety through nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid derivatives).
  • Intermediate Characterization: Purity is confirmed via HPLC (>95%), while structural validation employs 1H^1H-/13C^{13}C-NMR, FT-IR (e.g., carbonyl stretch at ~1700 cm1^{-1}), and mass spectrometry (e.g., molecular ion peak matching theoretical mass ±2 ppm) .

Basic: How can researchers optimize reaction yields for thiazole-ring formation in this compound?

Methodological Answer:
Yield optimization requires controlled reaction parameters:

  • Temperature: 80–100°C in ethanol or DMF to balance reactivity and side-product formation.
  • Catalysts: Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Workup: Precipitation in ice-water followed by recrystallization (ethanol/water) improves purity. Yields typically range from 60–75% under optimized conditions .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties like frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . Molecular dynamics simulations assess solvation effects, while docking studies (AutoDock Vina) evaluate binding affinities to biological targets (e.g., enzymes) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or protein flexibility. Mitigation strategies include:

  • Explicit Solvent Models: Replace implicit solvent assumptions with molecular dynamics in explicit water.
  • Ensemble Docking: Test multiple protein conformations to account for induced-fit binding .
  • Experimental Validation: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics .

Advanced: What structural analogs of this compound show enhanced bioactivity, and what substituent effects are critical?

Methodological Answer:
Key modifications include:

  • Methoxy Group Position: Para-substitution on the phenyl ring (as in the parent compound) enhances metabolic stability compared to ortho/meta positions .
  • Thiazole Modifications: Replacement with oxazole reduces activity, while bromine substitution at the 4-phenyl position increases electrophilicity and target affinity (e.g., IC50_{50} improvements by ~30%) .
  • Acetic Acid Chain: Esterification (e.g., ethyl ester) improves membrane permeability in cellular assays .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR: 1H^1H-NMR confirms aromatic proton environments (δ 7.2–8.1 ppm for phenyl/thiazole protons) and methoxy singlet (δ ~3.8 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ ~170 ppm) .
  • X-ray Crystallography: Resolves bond lengths/angles (e.g., thiazole C-S bond ~1.72 Å) and confirms spatial arrangement .

Advanced: How can statistical experimental design improve the scalability of this compound’s synthesis?

Methodological Answer:
A factorial design (e.g., Box-Behnken) optimizes variables like temperature, solvent ratio, and catalyst loading. For example:

  • Factors: 3-level screening of reaction time (4–12 hr), temperature (70–110°C), and stoichiometry (1:1–1:2).
  • Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 90°C, 8 hr, 1:1.5 ratio) to maximize yield and minimize impurities .

Advanced: What in vitro assays are suitable for evaluating this compound’s anti-inflammatory potential?

Methodological Answer:

  • COX-2 Inhibition: ELISA-based assay using recombinant COX-2 enzyme (IC50_{50} determination).
  • NF-κB Luciferase Reporter Assay: Measures suppression of inflammatory signaling in HEK293 cells .
  • Cytokine Profiling: Multiplex ELISA quantifies TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages .

Basic: What are the stability considerations for storing this compound, and how are degradation products analyzed?

Methodological Answer:

  • Storage: -20°C under argon, protected from light (methoxy groups are photosensitive).
  • Degradation Studies: Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Major degradants include hydrolyzed acetic acid derivatives and oxidized thiazole rings .

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Methodological Answer:

  • Solvent Replacement: Substitute DMF with Cyrene (dihydrolevoglucosenone) or 2-MeTHF.
  • Catalysis: Use immobilized lipases or biocatalysts for selective bond formation.
  • Waste Reduction: Employ continuous flow reactors to minimize solvent volume and energy use .

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